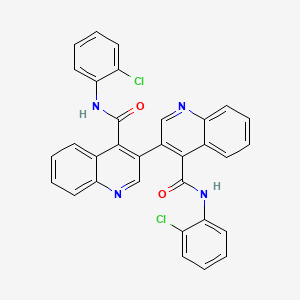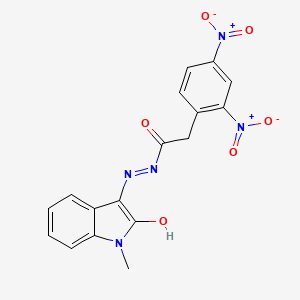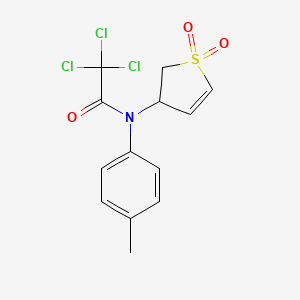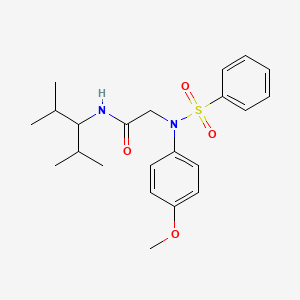![molecular formula C14H18N2O3 B5235491 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cancer, and cardiovascular diseases.
作用机制
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid exerts its pharmacological effects by inhibiting the activity of FLAP, which is a key enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and psoriasis. By inhibiting the biosynthesis of leukotrienes, 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid can reduce inflammation and improve symptoms associated with these diseases.
Biochemical and Physiological Effects:
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the biosynthesis of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, which may be useful in the treatment of cancer. Additionally, it has been shown to have anti-atherosclerotic effects, which may be useful in the prevention and treatment of cardiovascular diseases.
实验室实验的优点和局限性
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is a potent inhibitor of FLAP and has been extensively studied for its potential therapeutic applications in various diseases. One advantage of using 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is that it can be used to study the role of leukotrienes in the pathogenesis of various inflammatory diseases. Additionally, it can be used to study the anti-cancer and anti-angiogenic properties of the compound. One limitation of using 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is that it is a non-specific inhibitor of FLAP and may have off-target effects.
未来方向
There are several future directions for research on 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research is to develop more specific inhibitors of FLAP that have fewer off-target effects. Another area of research is to investigate the potential therapeutic applications of 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be done to investigate the potential use of 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid in combination with other drugs for the treatment of various diseases. Finally, research could be done to investigate the potential use of 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid as a diagnostic tool for various diseases.
合成方法
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinylamine with cyclohexanone to form 2-{[(4-methyl-2-pyridinyl)amino]cyclohexyl}ketone. This intermediate is then reacted with chloroformic acid to form the desired product, 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid.
科学研究应用
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cancer, and cardiovascular diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, which may be useful in the treatment of cancer. Additionally, it has been shown to have anti-atherosclerotic effects, which may be useful in the prevention and treatment of cardiovascular diseases.
属性
IUPAC Name |
2-[(4-methylpyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h6-8,10-11H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQDIOHIRKCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)


![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)